Sodium 6-hydroxypyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-hydroxypyrimidine-4-carboxylate is a chemical compound also known as uracil-6-carboxylic acid sodium salt . It has a molecular weight of 162.08 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4N2O3.Na/c8-4-1-3(5(9)10)6-2-7-4;/h1-2H,(H,9,10)(H,6,7,8);/q;+1/p-1 .Physical and Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of new hydroxypyrimidine derivatives has been a focus due to their pronounced biological activities. For instance, a study highlighted the synthesis of a water-soluble form of a new hydroxypyrimidine derivative, which showed pronounced anti-inflammatory activity. This compound, synthesized from 5-butyl-6-hydroxy-2,3-diphenylpyrimidin-4(3H)-one, was identified as practically non-toxic and could potentially be used in pharmaceutical applications, particularly in topical dosage forms like gels due to its hydrophilic properties (Kuvaeva et al., 2022).
Chemical Reactions and Modifications
The reactivity of hydroxypyrimidines has been explored in various chemical reactions. A study from 1994 discusses the amidoalkylation of 2- and 4-hydroxypyrimidines with N-(1,2,2,2-tetra-chloroethyl)amides of carboxylic acids, indicating the versatility of hydroxypyrimidine derivatives in organic synthesis and the potential for developing new compounds with varied biological activities (Prikazchikova et al., 1994).
Antimicrobial Evaluation
Another research area is the antimicrobial evaluation of hydroxypyrimidine derivatives. A novel series of 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids showed significant antimicrobial activity, illustrating the potential of hydroxypyrimidine derivatives as antimicrobial agents. This underlines the importance of structural modifications in enhancing the biological efficacy of these compounds (Shastri, 2019).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Without knowledge of its primary targets, it is challenging to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Sodium 6-hydroxypyrimidine-4-carboxylate is currently unknown .
Result of Action
Without a clear understanding of its mode of action and biochemical pathways, it is difficult to describe the specific molecular and cellular effects .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound .
Biochemical Analysis
Cellular Effects
It is plausible that, like other pyrimidines, it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Metabolic Pathways
The metabolic pathways involving Sodium 6-hydroxypyrimidine-4-carboxylate are not well-characterized. Pyrimidines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
sodium;6-oxo-1H-pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3.Na/c8-4-1-3(5(9)10)6-2-7-4;/h1-2H,(H,9,10)(H,6,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYJNPSTCFWKMJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138010-70-3 |
Source
|
Record name | sodium 6-hydroxypyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.